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molecular formula C16H35O2P B1210504 Dioctylphosphinic acid CAS No. 683-19-2

Dioctylphosphinic acid

Cat. No. B1210504
M. Wt: 290.42 g/mol
InChI Key: YTMRJBAHYSIRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09306110B2

Procedure details

Materials. 1-methyl-2-pyrrolidinone (99.5%, Aldrich), 1-octadecene (90%, Aldrich), acetonitrile (99.9%, Fisher Chemical), BiCl3 (99.999%, Strem), CdO (99.5%, Aldrich), diphenyl ether (99%, Aldrich), methanol (ACS grade, VWR), oleic acid (90%, Aldrich), oleylamine (70% Aldrich), selenium (99.99%, Strem) trioctylphosphine (90%, Aldrich), trioctylphosphine oxide (99%, Strem), toluene (ACS grade, VWR). 1M TOP-Se was prepared by dissolving selenium powder in trioctylphosphine under inert atmosphere; trioctylphosphine oxide (TOPO) was recrystallized from acetonitrile prior to use; di-n-octylphosphinic acid (DOPA) was synthesized according to the procedure reported by Wang et. al.[1], a stock suspension of 2 mM BiCl3 in NMP was prepared in advance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
BiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
BiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
CdO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C=CCCCCCCCCCCCCCCCC.C1([O:25]C2C=CC=CC=2)C=CC=CC=1.C(O)(=O)CCCCCCC/C=C\CCCCCCCC.C(N)CCCCCCC/C=C\CCCCCCCC.[Se].C([P:80](=[O:97])([CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH3:96])[CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH3:88])CCCCCCC>C(P(CCCCCCCC)CCCCCCCC)CCCCCCC.CN1C(=O)CCC1.C1(C)C=CC=CC=1.CO.C(#N)C>[CH2:89]([P:80]([CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH3:88])(=[O:97])[OH:25])[CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH3:96] |^3:70|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCCCCCCCC
Step Two
Name
BiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCCCC)P(CCCCCCCC)CCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Eight
Name
BiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
CdO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)N
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)P(CCCCCCCC)(CCCCCCCC)=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCCCC)P(CCCCCCCC)CCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1M TOP-Se was prepared
CUSTOM
Type
CUSTOM
Details
trioctylphosphine oxide (TOPO) was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
was prepared in advance

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)P(O)(=O)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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